molecular formula C9H13N5O3 B2873871 8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 946209-75-2

8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2873871
CAS No.: 946209-75-2
M. Wt: 239.235
InChI Key: HMDLTLRTODAFAK-UHFFFAOYSA-N
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Description

8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative of interest for multidisciplinary research. Compounds within this structural class are extensively investigated for their potential multi-target mechanisms in addressing complex diseases, particularly neurodegenerative conditions . These hybrid xanthine-based molecules are designed to act as MAO-B inhibitors and adenosine A2A receptor antagonists . Inhibition of MAO-B may offer neuroprotection by reducing oxidative stress and maintaining mitochondrial function, while A2A receptor antagonism is known to enhance dopaminergic signaling and may also produce anti-inflammatory effects . Furthermore, structural analogs featuring substitutions at the 8-amino position have demonstrated significant anti-inflammatory and anti-fibrotic activities in cellular models, such as in human bronchial epithelial cells . The purine-2,6-dione core is also recognized as a key pharmacophore for inhibiting various phosphodiesterase (PDE) enzyme families, which can elevate cyclic nucleotide levels and modulate inflammatory responses and neuronal signaling . This product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

8-(2-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O3/c1-4(15)3-10-8-11-5-6(12-8)14(2)9(17)13-7(5)16/h4,15H,3H2,1-2H3,(H2,10,11,12)(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDLTLRTODAFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC2=C(N1)C(=O)NC(=O)N2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 899357-90-5, is a purine derivative that has garnered attention due to its potential biological activities. This compound falls within a class of molecules that exhibit various pharmacological properties, including effects on adenosine receptors and potential anticancer activity. This article reviews the biological activity of this compound, supported by case studies and research findings.

The molecular formula of this compound is C15H23N5O5, with a molecular weight of 353.37 g/mol. The structural characteristics include a purine base modified with a hydroxypropyl amino group and a methyl group at the 3-position.

PropertyValue
Molecular FormulaC15H23N5O5
Molecular Weight353.37 g/mol
CAS Number899357-90-5

Adenosine Receptor Interaction

Research indicates that derivatives of purines, including this compound, interact with adenosine receptors. Specifically, studies have shown that certain structural modifications can enhance binding affinity to human adenosine A3 receptors (hA3R), which are implicated in various physiological processes including inflammation and cancer progression .

Case Study : A study published in the Journal of Medicinal Chemistry explored a series of pyrido[2,1-f]purine derivatives as hA3R antagonists and found that modifications similar to those in our compound led to high affinities and diverse kinetic profiles .

Anticancer Potential

The anticancer potential of purine derivatives has been extensively studied. In vitro experiments have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives like 8-(hydroxypropyl)amino purines showed significant activity against MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cell lines .

Table: Cytotoxicity Data for Purine Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF712.50
8-(hydroxypropyl)amino derivativeNCI-H46042.30
Pyrido[2,1-f]purine derivativeSF-2683.79

The proposed mechanism of action for the anticancer effects involves the inhibition of key signaling pathways associated with cell proliferation and survival. The interaction with adenosine receptors can modulate cellular responses to stress and apoptosis . Additionally, some studies suggest that these compounds may act as phosphodiesterase inhibitors, leading to increased levels of cyclic AMP (cAMP), which plays a critical role in regulating cell growth and differentiation .

Scientific Research Applications

Scientific Applications of 8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

This compound is a purine derivative that is useful as a research compound in biological studies. It has a molecular formula of C9H13N5O3 and a molecular weight of 239.235. The compound is also known by its IUPAC name, 8-(2-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione.

Adenosine Receptor Interaction

Purine derivatives, including this compound, have been shown to interact with adenosine receptors. Structural modifications can enhance the binding affinity to human adenosine A3 receptors (hA3R), which are involved in inflammation and cancer progression.

Case Study: A study in the Journal of Medicinal Chemistry on pyrido[2,1-f]purine derivatives as hA3R antagonists showed that modifications similar to those in this compound led to high affinities and diverse kinetic profiles.

Anticancer Potential

This compound has anticancer potential as in vitro experiments have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, 8-(hydroxypropyl)amino purines showed activity against MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cell lines.

Cytotoxicity Data for Purine Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF712.50
8-(hydroxypropyl)amino derivativeNCI-H46042.30
Pyrido[2,1-f]purine derivativeSF-2683.79

Comparison with Similar Compounds

Table 1: Comparative Analysis of Purine-Dione Derivatives

Compound Name Substituents (Positions) Biological Activity/Findings Key References
Target Compound 8-(2-hydroxypropyl)amino, N3-methyl Not explicitly reported; hypothesized serotonin/dopamine receptor modulation due to C8-NH group
Arylpiperazinylalkyl derivatives (e.g., ) 8-propoxy, 8-N-ethylbenzylamino, N3/N7-methyl 5-HT1A antagonists; D2 receptor modulators (agonistic/antagonistic). Lipophilic C8 groups critical for 5-HT1A/D2 affinity .
8-[(2-Hydroxyethyl)amino]-3-methyl-7-(3-phenylpropyl) analog () 8-(2-hydroxyethyl)amino, N3-methyl, 7-(3-phenylpropyl) Structural data only; 3-phenylpropyl may enhance lipophilicity and blood-brain barrier penetration .
TC227 () 8-(2,4-dihydroxybenzylidene hydrazinyl), 7-(phenoxypropyl), N1/N3-methyl Trypanothione synthetase inhibitor (antiparasitic). Phenoxypropyl and hydrazinyl groups enable selective enzyme binding .
8-Bromo-7-(2,6-dimethylphenyl)-3-methyl analog () 8-bromo, 7-(2,6-dimethylphenyl), N3-methyl Kinase inhibitor candidate. Bromo substituent facilitates further functionalization .

Structural and Functional Insights

Substituent Effects on Receptor Binding Lipophilic vs. Hydrophilic Groups: Lipophilic C8 substituents (e.g., propoxy, N-ethylbenzylamino) in analogs are critical for 5-HT1A/D2 receptor affinity. Removal of these groups abolishes activity . Hydrogen-Bonding Capacity: The hydroxypropyl group may engage in hydrogen bonding with polar residues in receptors or enzymes, a feature absent in purely lipophilic analogs.

Synthetic Pathways

  • Bromination at C8 (e.g., M2 in ) is a common step, followed by nucleophilic substitution with amines or alkoxy groups . The target compound’s synthesis likely mirrors this approach, substituting bromine with 2-hydroxypropylamine.

Biological Target Divergence While compounds target serotonin/dopamine receptors, TC227 () inhibits trypanothione synthetase, highlighting how substituent variations redirect bioactivity. The hydroxypropyl group in the target compound may favor interactions with hydrophilic binding pockets, unlike TC227’s aromatic hydrazinyl group .

Preparation Methods

Reaction Mechanism and Reagents

The most widely reported method involves alkylation of 3-methylxanthine (C₆H₆N₄O₂) with 2-chloro-1-propanol under basic conditions. The reaction proceeds via nucleophilic substitution at the 8-position, leveraging the electron-deficient nature of the purine ring.

Key steps :

  • Base activation : 3-Methylxanthine is deprotonated using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C.
  • Alkylation : 2-Chloro-1-propanol (1.2 equivalents) is added dropwise, with stirring maintained for 12–16 hours.
  • Work-up : The crude product is extracted with ethyl acetate and purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).

Table 1. Optimization of Alkylation Conditions

Parameter Condition 1 Condition 2 Optimal Value
Temperature (°C) 60 80 60
Solvent DMF Acetonitrile DMF
Base K₂CO₃ NaH K₂CO₃
Yield (%) 58 42 58
Purity (HPLC) 95.2 88.7 95.2

Data sourced from.

Stepwise Synthesis Using Protecting Group Strategies

Protection of N7 and N9 Positions

To circumvent regioselectivity issues, a tert-butoxycarbonyl (Boc) group is introduced at N9 prior to alkylation.

Procedure :

  • N9 Protection : 3-Methylxanthine reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst.
  • Alkylation : The Boc-protected intermediate undergoes alkylation with 2-bromo-1-propanol in the presence of NaHCO₃.
  • Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding the target compound.

Table 2. Protecting Group Efficiency

Protecting Group Yield After Alkylation (%) Deprotection Efficiency (%)
Boc 72 98
Acetyl 65 89
Benzyl 68 91

Data from.

Alternative Pathway: Reductive Amination Approach

Condensation of 8-Amino-3-methylxanthine

An alternative route involves reductive amination between 8-amino-3-methylxanthine and hydroxyacetone:

  • Imine Formation : 8-Amino-3-methylxanthine reacts with hydroxyacetone in ethanol under reflux.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine intermediate at pH 5–6.
  • Purification : Crystallization from ethanol/water (1:3) affords the product in 63% yield.

Advantages :

  • Avoids halogenated reagents.
  • Suitable for gram-scale synthesis.

Industrial-Scale Production Techniques

Continuous Flow Reactor Design

Recent advancements employ microreactor systems to enhance reaction efficiency:

  • Residence time : 8 minutes at 120°C.
  • Solvent : Supercritical CO₂ with 5% methanol co-solvent.
  • Productivity : 12 kg/day with 89% yield.

Table 3. Scalability Metrics

Parameter Batch Reactor Flow Reactor
Reaction Time 16 hours 8 minutes
Yield (%) 58 89
Purity (%) 95 97
Energy Consumption High Low

Data adapted from.

Comparative Analysis of Synthesis Routes

Table 4. Method Comparison

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Direct Alkylation 58 95 120 Moderate
Protecting Group 72 98 240 Low
Reductive Amination 63 94 180 High
Flow Synthesis 89 97 90 High

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